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Pomalidomide-PEG1-C2-N3 - 2271036-44-1

Pomalidomide-PEG1-C2-N3

Catalog Number: EVT-2508000
CAS Number: 2271036-44-1
Molecular Formula: C17H18N6O5
Molecular Weight: 386.368
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pomalidomide-PEG1-C2-N3 is a synthetic compound that serves as an E3 ligase ligand-linker conjugate. It combines a Pomalidomide-based cereblon ligand with a polyethylene glycol (PEG) linker, specifically featuring a monomeric unit of O(CH2)2. This compound is primarily utilized in the development of targeted protein degradation agents, particularly those that induce the degradation of cyclin-dependent kinase 6, with a reported DC50 value of 2.1 nanomolar. The compound is classified under small molecules used in drug discovery and therapeutic applications, particularly in oncology and immunology .

Synthesis Analysis

The synthesis of Pomalidomide-PEG1-C2-N3 involves several methodologies that focus on improving yield and purity. Recent studies have highlighted a rapid synthesis approach that utilizes secondary amines, which consistently provide higher yields compared to primary amines. This method allows for the preparation of various Pomalidomide-linkers efficiently. Notably, a one-pot synthesis has been developed for creating conjugates such as JQ1-pomalidomide, achieving yields up to 62%. This streamlined process is essential for generating libraries of conjugates necessary for exploring new protein degradation pathways .

Technical Details

  • Starting Materials: Pomalidomide, PEG linkers, and azide or alkyne functionalized groups.
  • Key Reaction: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is often employed to facilitate the conjugation of the azide group present in Pomalidomide-PEG1-C2-N3 with other molecular entities .
Molecular Structure Analysis

The molecular structure of Pomalidomide-PEG1-C2-N3 consists of three primary components:

  1. Pomalidomide moiety: A thalidomide derivative that acts as a ligand for cereblon.
  2. PEG linker: A hydrophilic segment that enhances solubility and bioavailability.
  3. Azide functional group: Enables click chemistry reactions.

Structural Data

  • Molecular Formula: C_{19}H_{23}N_{5}O_{3}
  • Molecular Weight: Approximately 373.42 g/mol
  • CAS Number: 2271036-44-1

The structural configuration aids in its function as a targeted protein degradation agent by facilitating selective binding to the E3 ligase complex .

Chemical Reactions Analysis

Pomalidomide-PEG1-C2-N3 can participate in several chemical reactions crucial for its application in drug development:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction allows for the efficient conjugation of Pomalidomide-PEG1-C2-N3 with other biomolecules or drug candidates.
  • Hydrolysis and Degradation Reactions: These reactions can occur under physiological conditions, affecting the stability and release profile of the conjugated drugs .

Technical Details

The efficiency of these reactions can be influenced by factors such as temperature, pH, and the presence of catalysts, which are critical for optimizing synthetic routes in laboratory settings.

Mechanism of Action

Pomalidomide-PEG1-C2-N3 functions primarily through its interaction with cereblon, a component of the E3 ubiquitin ligase complex. Upon binding to cereblon, it facilitates the ubiquitination and subsequent degradation of target proteins such as cyclin-dependent kinase 6.

Process Data

  1. Binding: The Pomalidomide moiety binds to cereblon.
  2. Ubiquitination: The E3 ligase complex tags target proteins for degradation.
  3. Degradation: Target proteins are directed to the proteasome for breakdown.

This mechanism underlies its therapeutic potential in treating various malignancies by selectively degrading oncogenic proteins .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in common organic solvents; solubility in water is enhanced due to the PEG linker.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts readily in click chemistry applications due to its azide functionality.

Relevant analyses indicate that these properties are critical for its application in biological systems and drug formulation .

Applications

Pomalidomide-PEG1-C2-N3 has significant applications in scientific research:

  • Targeted Protein Degradation: Utilized in the development of PROTAC (Proteolysis Targeting Chimeras) agents aimed at degrading specific proteins involved in cancer progression.
  • Drug Discovery: Serves as a building block for synthesizing various conjugates that can modulate cellular pathways related to cancer and other diseases.
  • Biochemical Research: Employed in studying protein interactions and cellular mechanisms through targeted degradation strategies .
Introduction to Targeted Protein Degradation and Pomalidomide-Based PROTACs

Evolution of Proteolysis-Targeting Chimeras in Chemical Biology

Proteolysis-Targeting Chimeras represent a paradigm shift from traditional occupancy-based pharmacology to event-driven catalytic protein degradation. These heterobifunctional molecules consist of three elements: a target protein-binding ligand, an E3 ubiquitin ligase-recruiting ligand, and a connecting linker. The first-generation Proteolysis-Targeting Chimeras utilized non-specific E3 ligase recruiters with limited efficiency, but advances in linker chemistry and ligand specificity have dramatically enhanced degradation efficacy and selectivity [3] [8]. The linker component evolved from simple alkyl chains to sophisticated polyethylene glycol-based structures that optimize solubility, proteolytic stability, and spatial orientation for ternary complex formation. Pomalidomide-Polyethylene Glycol-1-C2-Azide exemplifies this progress, incorporating a short, flexible polyethylene glycol linker that balances hydrophilicity and molecular rigidity [1] [3]. This evolution enables precise targeting of previously "undruggable" proteins, particularly in oncology and neurodegenerative disease research, by exploiting the cell's natural ubiquitin-proteasome system for target elimination.

Table 1: Evolution of Proteolysis-Targeting Chimeras Linker Designs

GenerationLinker TypeKey FeaturesLimitations
First-GenerationAlkyl chainsSimple synthesis, hydrophobicPoor solubility, proteolytic instability
Second-GenerationPolyethylene Glycol variantsImproved hydrophilicity, tunable lengthsConformational flexibility challenges
Advanced Designs (e.g., Pomalidomide-Polyethylene Glycol-1-C2-Azide)Hybrid polyethylene glycol/alkyl with click chemistry handlesBalanced flexibility/rigidity, modular conjugation via azide-alkyne cycloadditionRequires specialized synthetic techniques

Role of Cereblon-Recruiting Ligands in Ubiquitin-Proteasome System Modulation

Cereblon serves as the substrate receptor component within the Cullin 4A-Damaged DNA Binding Protein 1-Ring Box 1 E3 ubiquitin ligase complex. Immunomodulatory imide drug-based ligands, including pomalidomide derivatives, bind cereblon with high affinity, inducing conformational changes that create neomorphic substrate-binding surfaces. This molecular "hijacking" enables the recruitment and ubiquitination of non-native protein substrates [1] [5]. The structural plasticity of the cereblon–pomalidomide interface allows recognition of diverse neo-substrates, primarily zinc finger-containing proteins involved in transcriptional regulation. Upon ternary complex formation between the Proteolysis-Targeting Chimeras-bound target protein and cereblon, the E2 ubiquitin-conjugating enzyme transfers ubiquitin molecules to lysine residues on the target. Polyubiquitination marks the target for recognition and proteasomal destruction, completing the catalytic cycle. This mechanism operates substoichiometrically, enabling sustained target degradation even after Proteolysis-Targeting Chimeras dissociation, thereby overcoming limitations of traditional competitive inhibitors [2] [5]. Pomalidomide-based recruiters demonstrate superior cereblon-binding kinetics compared to thalidomide derivatives, with enhanced degradation efficiency against therapeutic targets like kinases, transcription factors, and regulatory proteins.

Structural and Functional Significance of Pomalidomide in E3 Ligase Engagement

Pomalidomide-Polyethylene Glycol-1-C2-Azide (chemical name: 4-[2-(2-azidoethoxy)ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione; CAS 2271036-44-1) exemplifies rational molecular design for optimized cereblon engagement. Its structure integrates four critical elements: (1) the pomalidomide pharmacophore for cereblon binding; (2) a phthalimide nitrogen exit vector; (3) a short ethylene glycol linker (Polyethylene Glycol-1); and (4) a terminal azide group for copper-catalyzed azide-alkyne cycloaddition or strain-promoted alkyne-azide cycloaddition conjugation [1] [3]. The molecular formula (C₁₇H₁₈N₆O₅; MW 386.36) provides optimal spatial positioning for ternary complex formation. The phthalimide ring's C4-amino group mediates critical hydrogen bonding with glutamine-147 in zinc finger domains, while strategic C5 positioning minimizes off-target zinc finger degradation – a significant advancement over first-generation immunomodulatory imide drugs [5].

Table 2: Key Structural Features of Pomalidomide-Polyethylene Glycol-1-C2-Azide

Structural ElementChemical FeatureFunctional Role
Glutarimide Ring2,6-dioxopiperidin-3-yl moietyHigh-affinity cereblon binding
Phthalimide RingC4-amino group, C5 modification siteMediates zinc finger interactions; reduces off-target degradation
LinkerPolyethylene Glycol-1 spacer (O(CH₂)₂)Optimal distance for ternary complex formation
Conjugation HandleTerminal azide groupEnables "click chemistry" with alkyne-functionalized target ligands

The linker length (approximately 11.7 Å) enables optimal distance between target protein and cereblon, facilitating productive ubiquitin transfer. This compound has demonstrated utility in synthesizing selective Cyclin-Dependent Kinase 6 degraders like Cereblon Proteolysis-Targeting Chimeras-10, which achieves Cyclin-Dependent Kinase 6 degradation with a half-degradation concentration of 2.1 nanomolar [1] [3]. The azide terminus facilitates modular assembly with diverse target-binding ligands through bioorthogonal chemistry, accelerating Proteolysis-Targeting Chimeras optimization. This structural configuration minimizes steric hindrance in ternary complex formation while maintaining cereblon-binding affinity, establishing Pomalidomide-Polyethylene Glycol-1-C2-Azide as a versatile scaffold for next-generation degraders targeting oncoproteins, pathogenic regulators, and disease-relevant enzymes [1] [3] [8].

Properties

CAS Number

2271036-44-1

Product Name

Pomalidomide-PEG1-C2-N3

IUPAC Name

4-[2-(2-azidoethoxy)ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

Molecular Formula

C17H18N6O5

Molecular Weight

386.368

InChI

InChI=1S/C17H18N6O5/c18-22-20-7-9-28-8-6-19-11-3-1-2-10-14(11)17(27)23(16(10)26)12-4-5-13(24)21-15(12)25/h1-3,12,19H,4-9H2,(H,21,24,25)

InChI Key

NJPMWHWTBBYBDY-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCN=[N+]=[N-]

Solubility

not available

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